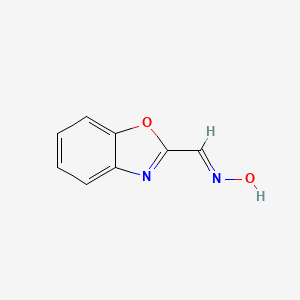

Benzooxazole-2-carbaldehyde oxime

Description

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-(1,3-benzoxazol-2-ylmethylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-9-5-8-10-6-3-1-2-4-7(6)12-8/h1-5,11H/b9-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVTQRZVUIOHZMQ-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(O2)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Benzooxazole-2-carbaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of Benzooxazole-2-carbaldehyde oxime. This compound is a derivative of Benzooxazole-2-carbaldehyde, a versatile building block in medicinal chemistry. The introduction of an oxime functional group is a critical step in the development of novel therapeutic agents, leveraging the known biological activities of the benzoxazole scaffold.[1][2] Benzoxazole derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5]

The conversion of the aldehyde group to an oxime is a common and straightforward derivatization.[6] This guide details a reliable experimental protocol adapted from established general methods for oxime synthesis, outlines the expected characterization data, and provides visual workflows to aid in laboratory application.

Synthesis Pathway and Workflow

The synthesis of this compound is achieved through a condensation reaction. The aldehyde group at the 2-position of the benzoxazole core readily reacts with hydroxylamine to yield the corresponding oxime.[1] This reaction is typically performed in the presence of a mild base to neutralize the acid released from the hydroxylamine salt.

Logical Synthesis Workflow

The diagram below illustrates the straightforward, single-step conversion of the starting material to the final product.

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure for the preparation of oximes from aldehydes, adapted for the specific synthesis of this compound.[6][7]

Materials and Equipment:

-

Benzooxazole-2-carbaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa)

-

Ethanol (95%)

-

Deionized water

-

Round-bottomed flask with reflux condenser

-

Stirring plate with heating mantle

-

Beakers and filtration apparatus (Büchner funnel)

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Reaction Setup: In a 100 mL round-bottomed flask, combine Benzooxazole-2-carbaldehyde (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium acetate (2.5 eq).[7]

-

Solvent Addition: Add a solvent mixture of ethanol and water (e.g., a 1:4 ratio by volume) to the flask. Ensure enough solvent is used to dissolve the reactants upon heating.[7]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring.[7]

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete when the starting aldehyde spot is no longer visible.

-

Workup and Isolation: Once the reaction is complete, pour the contents of the flask into a beaker of cold water.[7] A precipitate of the crude product should form.

-

Purification: Collect the precipitate by suction filtration, wash thoroughly with cold water, and dry under a vacuum.[7] If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol to obtain a pure solid.[7]

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following workflow and expected data provide a framework for this analysis.

Characterization Workflow

Caption: General workflow for the purification and characterization of the product.

Expected Physicochemical and Spectroscopic Data

The following table summarizes the expected characterization data for this compound based on its chemical structure and data from analogous compounds.

| Parameter | Expected Value / Observation | Reference / Rationale |

| Molecular Formula | C₈H₆N₂O₂ | Based on the structure of benzoxazole and the added oxime group. |

| Molecular Weight | 162.15 g/mol | Calculated from the molecular formula. |

| Appearance | White to light yellow solid | Typical appearance for similar organic oxime compounds.[7] |

| FT-IR (cm⁻¹) | ~3400 (O-H stretch, broad) ~1640 (C=N-OH stretch) | Characteristic absorbance bands for the oxime functional group.[8] |

| ¹H NMR (ppm) | Aromatic Protons (4H, multiplet) Aldoxime Proton (1H, singlet, >8.0 ppm) Oxime OH Proton (1H, singlet, broad, >11.0 ppm) | Expected signals for the benzoxazole ring protons and the distinct protons of the aldoxime group.[7] |

| ¹³C NMR (ppm) | Aromatic Carbons Oxime Carbon (C=NOH, ~145-155 ppm) | Expected chemical shifts for carbons in the benzoxazole ring and the oxime carbon. |

| Mass Spec. (m/z) | [M]+ at 162.04 | Expected molecular ion peak corresponding to the molecular weight. |

Biological Relevance and Potential Applications

The benzoxazole scaffold is a privileged structure in medicinal chemistry, known to be a core component in compounds with diverse biological activities.[9] The synthesis of derivatives like this compound is a strategy to explore new chemical space and potentially modulate or enhance these activities.

Potential Therapeutic Targets of the Benzoxazole Scaffold

The diagram below outlines the broad spectrum of biological activities associated with the benzoxazole core, which provides the rationale for synthesizing new derivatives for drug discovery programs.[2][3][4]

Caption: Diverse biological activities associated with the benzoxazole core structure.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. By following the outlined experimental protocol, researchers can reliably produce this compound. The expected characterization data serves as a benchmark for confirming the structure and purity of the final product. Given the extensive range of biological activities associated with the benzoxazole moiety, this oxime derivative represents a valuable compound for screening in various drug discovery and development programs.

References

- 1. Benzooxazole-2-carbaldehyde | 62667-25-8 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. repository.najah.edu [repository.najah.edu]

- 4. researchgate.net [researchgate.net]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Benzo[d]oxazole-5-carbaldehyde | 638192-65-1 | Benchchem [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

Physicochemical Properties of Benzoxazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of benzoxazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The benzoxazole scaffold is a key pharmacophore in numerous biologically active molecules, and understanding its physicochemical characteristics is paramount for the rational design and development of novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support researchers in this field.

Core Physicochemical Properties of Benzoxazole Derivatives

The biological activity and pharmacokinetic profile of benzoxazole derivatives are intrinsically linked to their physicochemical properties. Key parameters such as lipophilicity, solubility, melting and boiling points, and acidity (pKa) govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Data Summary

The following table summarizes key physicochemical data for a selection of benzoxazole derivatives as reported in the scientific literature. It is important to note that these values are dependent on the specific experimental conditions under which they were determined.

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP | Aqueous Solubility | pKa | Reference |

| Benzoxazole | C₇H₅NO | 119.12 | 27-30 | 1.96 (Calculated) | Insoluble in water | ~ -1.0 (Calculated for conjugate acid) | [1] | |

| 2-Methylbenzoxazole | C₈H₇NO | 133.15 | 8-10 | 2.2 (Calculated) | - | - | [1] | |

| 2-Phenylbenzoxazole | C₁₃H₉NO | 195.22 | 101-103 | 3.8 (Calculated) | - | - | [1] | |

| 5-Chlorobenzoxazole | C₇H₄ClNO | 153.57 | 42-44 | 2.5 (Calculated) | - | - | [1] | |

| 2-Amino-6-fluorobenzoxazole | C₇H₅FN₂O | 152.13 | 168-170 | - | - | - | [1] | |

| 2-(4-Chlorophenyl)benzo[d]oxazole | C₁₃H₈ClNO | 229.67 | 145-147 | - | - | - | [2] | |

| 2-(4-Methoxyphenyl)benzo[d]oxazole | C₁₄H₁₁NO₂ | 225.25 | 100-102 | - | - | - | [2] |

Note: LogP and pKa values are often calculated using computational models and may not represent experimentally determined values. Aqueous solubility is qualitatively described as "insoluble" for the parent benzoxazole; quantitative data for derivatives is sparse in readily available literature.

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. Below are detailed methodologies for key experiments cited in the literature for the characterization of benzoxazole derivatives.

Melting Point Determination

Method: Open Capillary Method[3]

-

Sample Preparation: A small quantity of the dried, crystalline benzoxazole derivative is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).

-

Heating: The sample is heated at a steady and slow rate (typically 1-2 °C per minute) as the melting point is approached to ensure thermal equilibrium.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded as the melting point range. For pure compounds, this range is typically narrow (0.5-2 °C). The melting points are often reported as uncorrected.[3]

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of benzoxazole derivatives.

Lipophilicity (LogP) Determination

Method: Shake-Flask Method (based on OECD Guideline 107)

-

Preparation of Phases: n-Octanol and water (or a suitable buffer, typically pH 7.4 for physiological relevance) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Standard Solutions: A stock solution of the benzoxazole derivative is prepared in n-octanol. A series of standard solutions of known concentrations are prepared from the stock solution.

-

Partitioning: A known volume of the n-octanol stock solution is mixed with a known volume of the aqueous phase in a separatory funnel or a suitable vessel.

-

Equilibration: The mixture is shaken vigorously for a predetermined period (e.g., 24 hours) at a constant temperature to allow for the partitioning equilibrium to be reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to facilitate a clean separation.

-

Concentration Analysis: The concentration of the benzoxazole derivative in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the logarithm (base 10) of this value.

Aqueous Solubility Determination

Method: Shake-Flask Method (based on OECD Guideline 105)

-

Sample Preparation: An excess amount of the solid benzoxazole derivative is added to a known volume of purified water or a buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a suitable flask.

-

Equilibration: The flask is sealed and agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The suspension is allowed to stand to allow the undissolved solid to settle. The saturated supernatant is then carefully separated from the solid phase by centrifugation and/or filtration through a non-adsorptive filter (e.g., a 0.22 µm syringe filter).

-

Concentration Analysis: The concentration of the dissolved benzoxazole derivative in the clear, saturated solution is determined by a suitable analytical method, such as HPLC with UV detection or mass spectrometry (LC-MS).

-

Result: The determined concentration represents the aqueous solubility of the compound at the specified temperature and pH.

Acidity Constant (pKa) Determination

Method: UV-Vis Spectrophotometric Titration

-

Stock Solution Preparation: A stock solution of the benzoxazole derivative is prepared in a suitable solvent (e.g., methanol or DMSO).

-

Buffer Solutions: A series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) are prepared.

-

Sample Preparation for Measurement: A small, constant volume of the stock solution is added to a constant volume of each buffer solution in a series of cuvettes. This ensures that the total concentration of the benzoxazole derivative is the same in each cuvette, while the pH varies.

-

UV-Vis Spectra Acquisition: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

-

Data Analysis: The absorbance at one or more wavelengths where the absorbance changes significantly with pH is plotted against the pH. The pKa is the pH at which the concentrations of the protonated and deprotonated forms of the molecule are equal. This corresponds to the inflection point of the resulting sigmoidal curve. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.

Signaling Pathways Involving Benzoxazole Derivatives

Benzoxazole derivatives have been shown to interact with various biological targets, thereby modulating specific signaling pathways. Two notable examples are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Aryl Hydrocarbon Receptor (AhR) signaling pathways.

VEGFR-2 Signaling Pathway

Certain benzoxazole derivatives have been identified as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels). By inhibiting VEGFR-2, these compounds can disrupt downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, which are critical processes for tumor growth and metastasis.

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Some benzoxazole derivatives can act as ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences, leading to the transcription of target genes, including those encoding for metabolic enzymes like cytochrome P450s.

Caption: Activation of the AhR signaling pathway by benzoxazole derivatives.

References

Spectroscopic Analysis of Novel Benzoxazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques essential for the structural characterization and analysis of novel benzoxazole compounds. Benzoxazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making their precise characterization critical for drug discovery and materials science.[1][2][3] This document outlines the principles, experimental protocols, and data interpretation for the key analytical methods used to elucidate the molecular structure of these compounds.

Core Spectroscopic Methodologies

The unambiguous identification of novel benzoxazole derivatives relies on the synergistic use of several spectroscopic techniques.[4] Each method provides unique and complementary information about the molecule's structure, functional groups, and connectivity. The primary techniques employed are Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[5][6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic transitions and conjugation. For benzoxazoles, this technique is crucial for characterizing the chromophoric system. The absorption spectra typically arise from π → π* and n → π* transitions within the aromatic rings and the heterocyclic system.[7] The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the presence of auxochromes or chromophores on the benzoxazole scaffold.[8][9] Studies have shown that benzoxazole derivatives can absorb UVA and UVB radiation, with λmax values ranging from 336 to 374 nm, highlighting their potential as UV filters.[10][11]

Table 1: Example UV-Vis Absorption Data for Benzoxazole Derivatives

| Compound Type | Solvent | λmax (nm) | Molar Absorptivity (ε) (mol⁻¹ cm⁻¹) | Reference |

|---|---|---|---|---|

| 2-(2'-hydroxyphenyl)benzoxazole | Ethanol | 336 | 1.83 × 10⁴ | [10] |

| Benzoxazole Conjugated Schiff Base | Solution | UV Region | Not Specified | [8][9] |

| Benzisoxazole 2-oxides | Not Specified | ~300 (UVB) | Moderate to Strong | [12] |

| Benzisoxazole 2-oxides (with EWG) | Not Specified | ~340 (UVA) | Strong |[12] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For benzoxazoles, FT-IR is instrumental in confirming the presence of the core heterocyclic structure and attached substituents. Key characteristic bands include C=N stretching of the oxazole ring, C-O-C (aryl-ether) stretching, and vibrations associated with the benzene ring.[1][2]

Table 2: Characteristic FT-IR Absorption Frequencies for Benzoxazole Derivatives

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C=N (Oxazole Ring) | Stretching | 1643 - 1509 | [1][13] |

| C=C (Aromatic) | Stretching | 1594 - 1452 | [1][2] |

| C-O (Aryl Ether) | Stretching | 1276 - 1244 | [1] |

| Ar-H | Bending (Out-of-plane) | 807 - 743 | [1] |

| C-H (Aromatic) | Stretching | 3213 - 2919 | [2] |

| Ar-NO₂ (Nitro group) | Asymmetric Stretching | 1347 - 1339 | [2] |

| Ar-OH (Phenolic) | Stretching | ~3214 |[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the complete molecular structure of organic compounds. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of ¹H (proton) and ¹³C nuclei.

-

¹H NMR: The chemical shifts (δ) and coupling patterns of protons are used to determine the substitution pattern on the aromatic rings and the nature of any aliphatic side chains. Protons on the benzoxazole aromatic system typically appear as multiplets in the range of δ 6.8-8.9 ppm.[2]

-

¹³C NMR: This technique identifies all unique carbon atoms in the molecule, providing a carbon "skeleton." The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The structures of newly synthesized benzoxazoles are routinely confirmed using both ¹H and ¹³C NMR.[14][15]

Table 3: Example ¹H NMR Chemical Shift Data for Benzoxazole Derivatives

| Proton Environment | Compound Type | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|---|---|

| Aromatic Protons | 2-(4-chlorophenyl)benzo[d]oxazole | CDCl₃ | 6.4 - 7.9 | Multiplet | [1] |

| Aromatic Protons | General Derivatives | DMSO-d₆ | 6.85 - 8.83 | Multiplet | [2] |

| -CONH- | General Derivatives | DMSO-d₆ | 7.01 - 8.24 | Singlet | [2] |

| Ar-OH | Hydroxyphenyl Derivative | DMSO-d₆ | 4.6 | Singlet | [2] |

| Hydrazine-linked NH | Oxazole Hybrid | Not Specified | 11.69 | Singlet |[14] |

Table 4: Example ¹³C NMR Chemical Shift Data for Benzoxazole Derivatives

| Carbon Environment | Compound Type | Solvent | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| Aromatic/Heterocyclic Carbons | N-methyl-2-phenyl-1H-benzo[d]imidazol-6-yl)(phenyl)methanone | CDCl₃ | 107.6 - 157.8 | [16] |

| Methoxy Carbon (-OCH₃) | Methoxy-substituted derivative | CDCl₃ | 55.7 |[17] |

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio (m/z) of ionized molecules. It is primarily used to determine the molecular weight of the compound and, through high-resolution mass spectrometry (HRMS), its elemental composition.[14] The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to confirm the identity of the synthesized compound.[1][18]

Table 5: Example Mass Spectrometry Data for Benzoxazole Derivatives

| Compound | Ionization Method | m/z of Molecular Ion [M]⁺ or [M+H]⁺ | Reference |

|---|---|---|---|

| 2-(4-chlorophenyl)benzo[d]oxazole | Not Specified | 229 | [1] |

| 2-benzo[d]oxazol-2-ylphenol | Not Specified | 211.6 | [1] |

| Methyl-2-benzamidobenzoxazole-5-carboxylate | Not Specified | 333 (calc.), 332.9 (found) | [18] |

| 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide | LC-MS | 257.96 |[19] |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections provide generalized protocols for the spectroscopic analysis of novel benzoxazole compounds.

Sample Preparation & General Considerations

-

Purity: Ensure the sample is of high purity. Purification is typically achieved via recrystallization or column chromatography.[18] Purity can be checked by Thin Layer Chromatography (TLC).

-

Solvent Selection: The choice of solvent is critical. It must dissolve the compound and be transparent in the spectral region of interest. For NMR, deuterated solvents (e.g., CDCl₃, DMSO-d₆) are required.[11] For UV-Vis, common solvents include ethanol, methanol, and cyclohexane.[20]

UV-Vis Spectrophotometry

-

Solution Preparation: Prepare a dilute solution of the benzoxazole derivative in a suitable UV-transparent solvent (e.g., ethanol) to a known concentration (typically 10⁻⁴ to 10⁻⁵ M).[10]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Rinse and fill the cuvette with the sample solution. Record the absorption spectrum, typically over a range of 200-800 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). Calculate the molar absorptivity (ε) using the Beer-Lambert law if the concentration and path length are known.

FT-IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (~1 mg) with dry potassium bromide (KBr) (~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.[18]

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This method requires minimal sample preparation.[13]

-

-

Instrumentation: Use an FT-IR spectrometer.

-

Background Scan: Perform a background scan of the empty sample compartment (or with the pure KBr pellet/clean ATR crystal).

-

Sample Scan: Place the sample in the spectrometer and acquire the spectrum. Typically, multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) and assign them to specific functional groups.[1][2]

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[11][18] Add a small amount of an internal standard like tetramethylsilane (TMS) if not already present in the solvent.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[18]

-

Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Additional experiments like COSY, HSQC, or HMBC can be run to determine connectivity.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Data Analysis: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts (δ), multiplicities (singlet, doublet, etc.), and coupling constants (J) to deduce the structure.[17]

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, Electron Impact - EI).[4]

-

Infusion/Injection: Introduce the sample into the instrument, either via direct infusion or through a chromatographic system like LC-MS or GC-MS.[6]

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural insights. For high-resolution instruments, determine the exact mass to calculate the molecular formula.[14]

Visualization of Analytical Workflows

Visual diagrams are essential for representing logical processes in compound characterization. The following workflows are rendered using the DOT language.

Caption: General workflow for the structural elucidation of novel benzoxazole compounds.

Caption: Diagram of the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.

References

- 1. jetir.org [jetir.org]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 5. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]

- 6. TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS | The American Journal of Medical Sciences and Pharmaceutical Research [inlibrary.uz]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Synthesis, characterization, and spectroscopic investigation of benzoxazole conjugated Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pure.psu.edu [pure.psu.edu]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]

- 15. Novel Sulfonylamido Benzoxazole Derivatives: Synthesis, Characterisation, Molecular Docking, DFT, and Antimicrobial Activity Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jbarbiomed.com [jbarbiomed.com]

- 17. researchgate.net [researchgate.net]

- 18. jetir.org [jetir.org]

- 19. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 20. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

Determining the Crystal Structure of 2-Substituted Benzoxazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the crystal structure determination of 2-substituted benzoxazoles. These heterocyclic compounds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. Understanding their three-dimensional structure at an atomic level is paramount for structure-based drug design and for elucidating their mechanisms of action. This guide outlines detailed experimental protocols, presents key crystallographic data in a structured format, and visualizes the intricate workflows and biological pathways associated with these compounds.

Introduction to 2-Substituted Benzoxazoles and the Importance of Crystal Structure

Benzoxazole derivatives are a class of heterocyclic compounds that have garnered substantial attention in the pharmaceutical industry. Their scaffold is a key component in a variety of biologically active molecules, exhibiting properties that range from anticancer and antimicrobial to antiviral and anti-inflammatory. The biological activity of these compounds is intrinsically linked to their three-dimensional structure, which dictates how they interact with their biological targets, such as enzymes and receptors.

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement of these molecules. This technique provides crucial information on bond lengths, bond angles, torsion angles, and intermolecular interactions, all of which are vital for:

-

Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity to design more potent and selective drugs.

-

Rational Drug Design: Engineering novel derivatives with improved pharmacological profiles based on the known binding mode of a lead compound.

-

Understanding Mechanism of Action: Visualizing how a benzoxazole derivative interacts with its target protein at the atomic level.

Experimental Protocols

The determination of the crystal structure of a 2-substituted benzoxazole is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of its crystal structure.

Synthesis of 2-Substituted Benzoxazoles

A general and efficient method for the synthesis of 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. A variety of catalytic systems can be employed to facilitate this reaction.

Protocol: Synthesis via Condensation of 2-Aminophenol and a Carboxylic Acid

-

Reactant Preparation: In a round-bottom flask, dissolve 2-aminophenol (1 equivalent) and the desired carboxylic acid (1.1 equivalents) in a suitable solvent such as toluene or xylene.

-

Catalyst Addition: Add a catalytic amount of a dehydrating agent or a Lewis acid (e.g., polyphosphoric acid, boric acid, or a metal catalyst).

-

Reaction: Reflux the mixture with stirring for several hours (typically 4-24 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid. Otherwise, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure 2-substituted benzoxazole.

Crystallization

Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure determination. Various techniques can be employed, and the optimal method is highly dependent on the specific properties of the compound.

Common Crystallization Methods for Small Organic Molecules:

-

Slow Evaporation:

-

Dissolve the purified compound in a suitable solvent or solvent mixture in which it is moderately soluble.

-

Filter the solution to remove any particulate matter.

-

Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly and undisturbed at a constant temperature.

-

-

Vapor Diffusion:

-

Dissolve the compound in a small amount of a relatively non-volatile solvent (the "well" solvent).

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "precipitant" or "anti-solvent").

-

Over time, the precipitant will slowly diffuse into the well solvent, reducing the solubility of the compound and inducing crystallization.

-

-

Cooling:

-

Prepare a saturated or nearly saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Slowly cool the solution to a lower temperature. The decrease in solubility upon cooling will lead to the formation of crystals. The rate of cooling is crucial; slower cooling generally yields better quality crystals.

-

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.

Protocol: Data Collection, Structure Solution, and Refinement

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam and rotated, and the diffraction pattern is recorded on a detector.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

-

Structure Solution: The processed data are used to solve the "phase problem" and generate an initial electron density map. For small molecules, direct methods are commonly used to determine the initial phases.

-

Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data using least-squares methods to improve the agreement between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.

Quantitative Crystallographic Data

The following tables summarize the crystallographic data for a selection of 2-substituted benzoxazole derivatives, providing a basis for comparison of their structural parameters.

Table 1: Crystal Data and Structure Refinement for Selected 2-Substituted Benzoxazoles.

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| 2-[(4-chlorophenylazo)cyanomethyl]benzoxazole[1][2][3] | C₁₅H₉ClN₄O | Triclinic | P-1 | 8.6060(8) | 8.8974(10) | 10.8701(12) | 106.899(6) | 90.896(8) | 102.869(6) | 767.78(16) | 2 |

| 2-[(arylidene)cyanomethyl]benzoxazole[1][2][3] | C₁₇H₁₀N₂O₃ | Triclinic | P-1 | 8.8919(6) | 10.0929(7) | 17.1918(12) | 98.766(4) | 101.190(4) | 102.608(6) | 1442.08(19) | 4 |

| 2-amino-benzoxazole–fumaric acid salt | C₉H₉N₂O₄.₅ | Orthorhombic | Pbca | 10.456(3) | 8.123(2) | 22.143(6) | 90 | 90 | 90 | 1879.4(9) | 8 |

| (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile | C₁₇H₁₂N₂O | Monoclinic | P2₁/c | 11.0508(8) | 12.0159(10) | 10.0074(9) | 90 | 94.761(5) | 90 | 1324.25(19) | 4 |

Table 2: Selected Bond Lengths and Angles for 2-[(4-chlorophenylazo)cyanomethyl]benzoxazole.

| Bond | Length (Å) | Angle | Angle (°) |

| O1-C7 | 1.365(3) | C7-O1-C2 | 105.7(2) |

| N1-C2 | 1.288(3) | C2-N1-C6 | 110.1(2) |

| N1-C6 | 1.391(3) | O1-C2-N1 | 115.3(2) |

| C2-C8 | 1.468(3) | O1-C7-C6 | 110.5(2) |

| C8-N2 | 1.321(3) | N1-C6-C7 | 108.4(2) |

Visualization of Workflows and Pathways

Graphviz diagrams are used to visualize the logical flow of the experimental process and the biological context of the studied compounds.

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the key stages involved in determining the crystal structure of a 2-substituted benzoxazole.

Signaling Pathway Inhibition by a 2-Substituted Benzoxazole Derivative

Certain 2-substituted benzoxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis (the formation of new blood vessels), which is a hallmark of cancer. The crystal structure of the VEGFR-2 kinase domain in complex with a benzoxazole-related inhibitor (a benzofuran carboxamide, PDB ID: 2XIR) provides insight into its mechanism of action.[4][5][6][7] The following diagram illustrates the simplified VEGFR-2 signaling pathway and the point of inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystal structure and stereochemistry study of 2-substituted benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wwPDB: pdb_00002xir [wwpdb.org]

- 5. rcsb.org [rcsb.org]

- 6. researchgate.net [researchgate.net]

- 7. rcsb.org [rcsb.org]

The Diverse Biological Activities of Benzoxazole Scaffolds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole core, a fused benzene and oxazole ring system, represents a privileged scaffold in medicinal chemistry. Its versatile structure has been the foundation for a vast array of synthetic molecules exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological potential of benzoxazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. Quantitative data are summarized for comparative analysis, key experimental methodologies are detailed, and relevant signaling pathways are visualized to offer a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity

Benzoxazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and modulation of crucial signaling pathways.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected benzoxazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3m | HT-29 (Colon) | Not specified, but noted as having attractive anticancer effect | |

| Compound 3n | HT-29 (Colon), MCF7 (Breast), A549 (Lung), HepG2 (Liver), C6 (Brain) | Not specified, but noted as having very attractive anticancer effect | |

| Compound 1 | HCT-116 (Colon) | >100 | |

| Compound 1 | MCF-7 (Breast) | >100 | |

| Compound 9 | HCT-116 (Colon) | 15.34 ± 1.2 | |

| Compound 9 | MCF-7 (Breast) | 19.54 ± 1.8 | |

| Compound 10 | HCT-116 (Colon) | 12.67 ± 1.1 | |

| Compound 10 | MCF-7 (Breast) | 17.87 ± 1.5 | |

| Compound 11 | HCT-116 (Colon) | 10.15 ± 0.9 | |

| Compound 11 | MCF-7 (Breast) | 15.62 ± 1.3 | |

| Compound 12 | HCT-116 (Colon) | 11.58 ± 1.0 | |

| Compound 12 | MCF-7 (Breast) | 16.33 ± 1.4 | |

| Compound 15 | HCT-116 (Colon) | 18.21 ± 1.6 | |

| Compound 15 | MCF-7 (Breast) | 21.16 ± 2.0 | |

| Sorafenib | HCT-116 (Colon) | 8.76 ± 0.7 | |

| Sorafenib | MCF-7 (Breast) | 11.23 ± 1.0 | |

| Compound 1 | A549 (Lung) | 2.89 µM | |

| Compound 1 | HeLa (Cervical) | 2.18 µM | |

| Compound 1 | HT-29 (Colon) | 2.56 µM | |

| Cisplatin | A549, HeLa, HT-29 | Similar to Compound 1 |

Key Signaling Pathways in Anticancer Activity

A primary mechanism by which benzoxazole derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often mediated via the intrinsic (mitochondrial) pathway.

Caption: Intrinsic apoptosis pathway induced by benzoxazole derivatives.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Benzoxazole derivative stock solution (in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzoxazole derivative in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity

Benzoxazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected benzoxazole derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a compound that inhibits the visible growth of a microorganism).

| Compound ID/Reference | Microorganism | MIC (µg/mL) | Reference |

| H-Box(4PyBr)-OMe (34) | B. subtilis | Lower than H-Box(4Py)-OMe | |

| H-Box(2PyBr)-OMe (35) | B. subtilis | Active (in contrast to H-Box(2Py)-OMe) | |

| Compound VId | Not specified | Promising antimicrobial activity | |

| Compounds VIb, VIa, VIc, VIf | Not specified | Moderate antimicrobial activity | |

| Compound VIe | Not specified | Poor antimicrobial activity | |

| G-2 to G-8 | S. aureus, E. coli, P. aeruginosa, B. subtilis, A. niger, C. albicans | Significant antimicrobial activity |

Mechanism of Action: DNA Gyrase Inhibition

One of the key mechanisms underlying the antibacterial activity of some benzoxazole derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.

Caption: Inhibition of bacterial DNA gyrase by benzoxazole derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Benzoxazole derivative stock solution

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Negative control (broth only)

-

Sterile pipette tips and multichannel pipette

-

Incubator

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth medium, adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution of Compound: In a 96-well plate, perform a two-fold serial dilution of the benzoxazole derivative in the broth medium to obtain a range of concentrations.

-

Inoculation: Add an equal volume of the standardized inoculum to each well containing the diluted compound, the positive control, and the negative control.

-

Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be read using a microplate reader by measuring the absorbance at 600 nm.

Anti-inflammatory Activity

Benzoxazole derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes and modulation of inflammatory signaling pathways.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro and in vivo anti-inflammatory activity of selected benzoxazole derivatives.

| Compound ID/Reference | Assay | IC50 (µM) or % Inhibition | Reference |

| Compound 3c | IL-6 Inhibition | 10.14 ± 0.08 | |

| Compound 3d | IL-6 Inhibition | 5.43 ± 0.51 | |

| Compound 3g | IL-6 Inhibition | 5.09 ± 0.88 | |

| Compounds a, b, c, d, e | Carrageenan-induced paw edema | Promising anti-inflammatory effects | |

| Compounds 2a, 2b, 3a, 3b, 3c | Carrageenan-induced paw edema | Potent anti-inflammatory activity | |

| Compounds SH1-SH3, SH6-SH8 | Carrageenan-induced paw edema | Significant reduction in inflammation |

Mechanism of Action: COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and inflammation. Many benzoxazole derivatives act as selective inhibitors of COX-2.

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition by benzoxazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Materials:

-

Rats or mice

-

Carrageenan solution (1% w/v in sterile saline)

-

Benzoxazole derivative suspension/solution for oral or intraperitoneal administration

-

Positive control drug (e.g., indomethacin or diclofenac)

-

Vehicle control

-

Plethysmometer

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions for at least one week. Divide the animals into groups (e.g., vehicle control, positive control, and different dose levels of the test compound).

-

Compound Administration: Administer the benzoxazole derivative, vehicle, or positive control drug to the respective groups of animals, typically 30-60 minutes before the carrageenan injection.

-

Induction of Edema: Inject a small volume (e.g., 0.1 mL) of the 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: The degree of paw edema is calculated as the difference in paw volume between the pre-injection and post-injection measurements. The percentage of inhibition of edema is calculated for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Enzyme Inhibition

Beyond their roles in cancer and inflammation, benzoxazole derivatives have been shown to inhibit a variety of other enzymes with therapeutic relevance.

Quantitative Enzyme Inhibition Data

The following table summarizes the inhibitory activity of selected benzoxazole derivatives against various enzymes.

| Compound ID/Reference | Enzyme | IC50 | Reference |

| Compound 36 | Acetylcholinesterase (AChE) | 12.62 nM | |

| Compound 36 | Butyrylcholinesterase (BChE) | 25.45 nM | |

| Donepezil | Acetylcholinesterase (AChE) | 69.3 nM | |

| Donepezil | Butyrylcholinesterase (BChE) | 63.0 nM | |

| Compound 1 | VEGFR-2 | 0.268 µM | |

| Compound 11 | VEGFR-2 | 0.361 µM | |

| Compound 12 | VEGFR-2 | 0.385 µM | |

| Sorafenib | VEGFR-2 | 0.352 µM | |

| Compounds 11a, 11c | α-amyloglucosidase | Significant inhibitory action | |

| Analogs 2, 15, 16 | Acetylcholinesterase (AChE) | 6.40 ± 1.10, 5.80 ± 2.18, 6.90 ± 1.20 µM | |

| Analogs 2, 15, 16 | Butyrylcholinesterase (BChE) | 7.50 ± 1.20, 7.20 ± 2.30, 7.60 ± 2.10 µM |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is commonly used to screen for inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.

Materials:

-

96-well microtiter plate

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

-

Phosphate buffer (pH 8.0)

-

Benzoxazole derivative solution

-

Positive control inhibitor (e.g., donepezil)

-

Microplate reader

Procedure:

-

Assay Preparation: In a 96-well plate, add the following to each well in order: phosphate buffer, benzoxazole derivative solution (at various concentrations), and the AChE enzyme solution. Include a control without the inhibitor.

-

Pre-incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the DTNB solution to each well, followed by the ATCI substrate solution to initiate the enzymatic reaction.

-

Absorbance Measurement: Immediately measure the absorbance of each well at 412 nm at regular intervals for a set period (e.g., every minute for 10 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

-

Data Analysis: The percentage of enzyme inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The benzoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a wide range of biological activities. The information presented in this technical guide highlights the significant potential of benzoxazole derivatives in the fields of oncology, infectious diseases, and inflammatory disorders. The provided quantitative data, detailed experimental protocols, and visualizations of key signaling pathways are intended to serve as a valuable resource for researchers dedicated to the design and development of next-generation pharmaceuticals based on this remarkable heterocyclic core. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the identification of even more potent and selective benzoxazole-based drug candidates.

Mechanism of Action for Benzoxazole-Based Inhibitors: A Technical Guide

Introduction

The benzoxazole scaffold, an aromatic heterocyclic compound composed of a fused benzene and oxazole ring, is recognized as a "privileged structure" in medicinal chemistry.[1][2][3] Its versatile binding properties and synthetic tractability have led to the development of numerous derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5][6] The specific biological activity of a benzoxazole derivative is highly dependent on the substitution patterns around its core structure.[7] This technical guide provides an in-depth overview of the primary mechanisms of action for benzoxazole-based inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Inhibition of Protein Kinases

A predominant mechanism of action for many benzoxazole derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes like proliferation, differentiation, and apoptosis. Benzoxazoles often act as competitive inhibitors at the ATP-binding site of these enzymes.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[8][9] By binding to the ATP pocket of the VEGFR-2 kinase domain, benzoxazole inhibitors block its autophosphorylation and subsequent downstream signaling, leading to anti-angiogenic and pro-apoptotic effects in cancer cells.[9][10]

Caption: VEGFR-2 signaling pathway and the point of inhibition by benzoxazole derivatives.

The efficacy of various benzoxazole derivatives has been quantified through IC₅₀ values, representing the concentration required to inhibit 50% of the target's activity.

| Compound ID | Target/Cell Line | IC₅₀ (µM) | Reference |

| Compound 12l | VEGFR-2 | 0.097 | [8][11] |

| HepG2 (Liver Cancer) | 10.50 | [8][11] | |

| MCF-7 (Breast Cancer) | 15.21 | [8][11] | |

| Compound 8d | VEGFR-2 | 0.055 | [12] |

| HepG2 (Liver Cancer) | 2.43 | [12] | |

| MCF-7 (Breast Cancer) | 3.43 | [12] | |

| HCT116 (Colon Cancer) | 2.79 | [12] | |

| Sorafenib (Ref.) | VEGFR-2 | 0.078 | [12] |

| HepG2 (Liver Cancer) | 3.40 | [12] | |

| MCF-7 (Breast Cancer) | 4.21 | [12] | |

| Compound 16 | MCF-7 (Breast Cancer) | 6.98 | [13] |

| Compound 17 | MCF-7 (Breast Cancer) | 11.18 | [13] |

Inhibition of the VEGFR-2 pathway by compounds like 12l has been shown to induce apoptosis. This is achieved by modulating the expression of key apoptotic proteins, specifically increasing the levels of the pro-apoptotic protein BAX and decreasing the anti-apoptotic protein Bcl-2.[8][14] This shift in the BAX/Bcl-2 ratio activates executioner caspases, such as caspase-3, leading to programmed cell death.[8][11]

Caption: Simplified workflow of apoptosis induction via VEGFR-2 inhibition.

Aurora B Kinase Inhibition

Aurora B kinase is a key regulator of mitosis, playing an essential role in chromosome segregation and cytokinesis. Its overexpression is common in many cancers, making it an attractive therapeutic target. Novel benzoxazole analogs have been specifically designed and synthesized to inhibit Aurora B kinase, leading to anti-proliferative effects in cancer cells.[15]

| Compound ID | Target/Cell Line | IC₅₀ (µM) | Reference |

| Compound 13q | Aurora B Kinase | 0.019 | [15] |

| PC-3 (Prostate Cancer) | 0.03 | [15] | |

| Compound 13l | Aurora B Kinase | 0.031 | [15] |

| PC-3 (Prostate Cancer) | 0.07 | [15] |

Anti-inflammatory Mechanisms

Benzoxazole derivatives have also demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Cyclooxygenase-2 (COX-2) Inhibition

The therapeutic anti-inflammatory benefits of non-steroidal anti-inflammatory drugs (NSAIDs) are derived from the inhibition of COX-2, while undesirable side effects like gastrointestinal toxicity are linked to the inhibition of the COX-1 isoform.[16] Certain 2-substituted benzoxazoles exhibit potent and selective inhibitory activity against COX-2, suggesting their potential as safer anti-inflammatory agents.[5][16]

Caption: The COX pathway, highlighting selective inhibition of COX-2 by benzoxazoles.

Other Mechanisms of Action

The versatility of the benzoxazole scaffold allows for its application in targeting other disease-related pathways.

Aryl Hydrocarbon Receptor (AhR) Agonism

Some benzoxazole-based anticancer agents are designed as bioisosteres of the prodrug Phortress.[17] The active metabolite of Phortress is a potent agonist of the aryl hydrocarbon receptor (AhR). Activation of AhR leads to the expression of the cytochrome P450 enzyme CYP1A1, which in turn metabolizes the compound into cytotoxic agents that exhibit anticancer activity. It is proposed that certain benzoxazole derivatives function through this same metabolic activation pathway.[17]

Caption: Proposed mechanism of action for Phortress-like benzoxazole anticancer agents.

Pks13 Inhibition (Antitubercular)

Polyketide synthase 13 (Pks13) is an essential enzyme for the biosynthesis of mycolic acids, the defining lipid component of the Mycobacterium tuberculosis cell wall. A scaffold hopping approach from a known benzofuran inhibitor led to the discovery of benzoxazole derivatives that target the thioesterase (TE) domain of Pks13.[18] Inhibition of Pks13 disrupts cell wall formation, leading to potent antitubercular activity.[18]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is a general method for determining the inhibitory activity of compounds against a specific protein kinase.[19]

-

Preparation: Prepare a reaction mixture containing assay buffer, [γ-³³P]-ATP, the specific kinase enzyme (e.g., VEGFR-2, Aurora B), and its corresponding substrate peptide.

-

Compound Addition: Add the benzoxazole test compound (typically dissolved in 10% DMSO) to designated wells of a 96-well plate. Include wells for untreated controls (100% enzyme activity) and negative controls (background).

-

Reaction Initiation: Add the reaction mixture to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes to allow for phosphorylation of the substrate.

-

Reaction Termination: Stop the reaction by adding 2% (v/v) phosphoric acid (H₃PO₄).

-

Washing: Wash the plates twice with a 0.9% (w/v) NaCl solution to remove unincorporated [γ-³³P]-ATP.

-

Detection: Determine the incorporation of ³³P into the substrate using a microplate scintillation counter.

-

Analysis: Calculate the percentage of residual kinase activity for each compound concentration relative to the untreated control. Plot the values to determine the IC₅₀.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.[20][21]

-

Cell Seeding: Seed cells (e.g., HepG2, MCF-7) in a 96-well plate at a predetermined density and incubate for 18-24 hours to allow for cell adherence.[20]

-

Compound Treatment: Treat the cells with various concentrations of the benzoxazole inhibitor and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: Following incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.[21]

-

Formazan Crystal Formation: Incubate the plate at 37°C for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[20][22]

-

Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate spectrophotometer, typically at a wavelength of 570 nm.[21]

-

Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the untreated control to determine the IC₅₀.

Western Blot for Apoptosis Markers

This protocol is used to detect and quantify changes in protein expression (e.g., BAX, Bcl-2).

-

Cell Lysis: After treating cells with the benzoxazole inhibitor for a specified time, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration in each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load equal amounts of protein for each sample.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-BAX, anti-Bcl-2, anti-Caspase-3) overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin, GAPDH).

-

Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the resulting signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to the loading control to determine relative changes in protein levels.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journal.ijresm.com [journal.ijresm.com]

- 5. researchgate.net [researchgate.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Open Access@KRIBB: Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors [oak.kribb.re.kr]

- 16. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of 2,4,5-Substituted Benzoxazole Derivatives as Pks13 Inhibitors via the Scaffold Hopping Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 2.6. Kinase Profiling Assay [bio-protocol.org]

- 20. jrmds.in [jrmds.in]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Cell Viability and Proliferation Assays [merckmillipore.com]

The Synthesis of 2-Substituted Benzoxazoles: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the prevalent synthetic strategies for constructing the benzoxazole scaffold, a privileged pharmacophore in modern drug discovery. This guide details the primary starting materials, provides quantitative data for various synthetic routes, outlines detailed experimental protocols, and visualizes a key biological signaling pathway targeted by this versatile class of compounds.

The benzoxazole core, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, appearing in a multitude of clinically significant molecules and natural products. Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal scaffold for engaging with biological targets. Consequently, 2-substituted benzoxazoles have been extensively investigated for a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3][4] This guide provides a technical overview of the primary synthetic routes to access this important class of molecules, with a focus on the key starting materials.

Core Synthetic Strategies and Starting Materials

The most prevalent and versatile approach to the synthesis of 2-substituted benzoxazoles involves the cyclization of a 2-aminophenol precursor with a suitable electrophilic partner that provides the C2 substituent. The choice of this second starting material dictates the nature of the 2-substituent and influences the required reaction conditions. The primary classes of starting materials for reaction with 2-aminophenols are outlined below.

From Aldehydes

The condensation of 2-aminophenols with aldehydes is one of the most direct and widely used methods for preparing 2-aryl- and 2-alkylbenzoxazoles. This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization. A variety of oxidizing agents and catalytic systems, including metal catalysts and greener, catalyst-free approaches, have been developed to facilitate this transformation.[5][6][7]

From Carboxylic Acids and Their Derivatives

Carboxylic acids and their more reactive derivatives, such as acyl chlorides, are common starting materials for the synthesis of 2-substituted benzoxazoles. The direct condensation of a carboxylic acid with a 2-aminophenol often requires high temperatures and a dehydrating agent or a strong acid catalyst like polyphosphoric acid (PPA).[8] Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating for this transformation.[9][10]

From Other Electrophilic Partners

Beyond aldehydes and carboxylic acids, a range of other electrophilic starting materials can be employed to construct the 2-substituted benzoxazole ring system. These include:

-

Nitriles: In the presence of a Lewis acid catalyst, nitriles can react with 2-aminophenols to afford 2-substituted benzoxazoles.

-

β-Diketones: The reaction of 2-aminophenols with β-diketones, often catalyzed by a combination of a Brønsted acid and a copper salt, provides an efficient route to 2-alkyl- and 2-arylbenzoxazoles.[11]

-

Orthoesters: These reagents can serve as a source of the C2 carbon and its substituent.

-

Isothiocyanates: Reaction with isothiocyanates followed by cyclodesulfurization provides a route to 2-aminobenzoxazole derivatives.[12]

Quantitative Data on Synthetic Methods

The following tables summarize quantitative data for selected synthetic methods, providing a comparative overview of reaction conditions and yields for different starting material combinations.

Table 1: Synthesis of 2-Substituted Benzoxazoles from 2-Aminophenol and Aldehydes

| 2-Substituent (from Aldehyde) | Catalyst/Conditions | Solvent | Time | Temp (°C) | Yield (%) | Reference |

| Phenyl | Ag@Fe2O3 nanoparticles | Water:Ethanol (5:1) | 7 min | RT | 97 | [5] |

| 4-Chlorophenyl | Ag@Fe2O3 nanoparticles | Water:Ethanol (5:1) | 10 min | RT | 95 | [5] |

| 4-Methoxyphenyl | Ag@Fe2O3 nanoparticles | Water:Ethanol (5:1) | 8 min | RT | 96 | [5] |

| 4-Nitrophenyl | Ag@Fe2O3 nanoparticles | Water:Ethanol (5:1) | 12 min | RT | 92 | [5] |

| Phenyl | LAIL@MNP, sonication | Solvent-free | 30 min | 70 | 82 | [13] |

| 4-Methoxyphenyl | LAIL@MNP, sonication | Solvent-free | 30 min | 70 | 90 | [13] |

| 4-Chlorophenyl | LAIL@MNP, sonication | Solvent-free | 30 min | 70 | 85 | [13] |

| Phenyl | I2, Microwave | Solvent-free | 2 min | 130 | 92 | [14] |

| 4-Chlorophenyl | I2, Microwave | Solvent-free | 3 min | 130 | 95 | [14] |

Table 2: Synthesis of 2-Substituted Benzoxazoles from 2-Aminophenol and Carboxylic Acids

| 2-Substituent (from Carboxylic Acid) | Catalyst/Conditions | Solvent | Time | Temp (°C) | Yield (%) | Reference |

| Phenyl | Citrus Limon Extract, Microwave | Ethanol | 2 min | - | 90 | [9] |

| 4-Chlorophenyl | Citrus Limon Extract, Microwave | Ethanol | 2 min | - | 88 | [9] |

| 4-Nitrophenyl | Citrus Limon Extract, Microwave | Ethanol | 2 min | - | 85 | [9] |

| Phenyl | None, Microwave | Solvent-free | 10 min | - | 85 | [10] |

| Heptadecyl | None, Microwave | Solvent-free | 15 min | - | 82 | [10] |

Experimental Protocols

This section provides detailed experimental procedures for representative synthetic transformations.

Protocol 1: Synthesis of 2-Phenylbenzoxazole from 2-Aminophenol and Benzaldehyde using a Nanocatalyst

Materials:

-

2-Aminophenol (1.5 mmol)

-

Benzaldehyde (1.5 mmol)

-

Ag@Fe2O3 nanoparticles (20 mg)

-

Ethanol

-

Water

-

Ethyl acetate

-

Magnesium sulfate

Procedure:

-

A reaction mixture is prepared by adding 20 mg of Ag@Fe2O3 nanoparticles to a mixture of 2-aminophenol (1.5 mmol) and benzaldehyde (1.5 mmol) in 6 ml of a water:ethanol (5:1) dispersion.[5]

-

The mixture is stirred at room temperature for 7 minutes.[5]

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a petroleum ether:ethyl acetate (4:1) solvent system.

-

After completion of the reaction, ethyl acetate is added to the mixture, and the product is extracted into the ethyl acetate layer.

-

The organic phase is washed with water and dried over magnesium sulfate.

-

Evaporation of the ethyl acetate under reduced pressure yields the crude product, which can be further purified by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis of 2-(4-Chlorophenyl)benzoxazole from 2-Aminophenol and 4-Chlorobenzoic Acid

Materials:

-

2-Aminophenol (1.09 g)

-

p-Chlorobenzoic acid (1.56 g)

-

Ammonium chloride (0.5 g)

-

Ethanol (4-5 ml)

-

Ice-cold water

Procedure:

-

2-Aminophenol (1.09 g) and p-chlorobenzoic acid (1.56 g) are taken in a microwave-safe vessel.

-

Ammonium chloride (0.5 g) as a catalyst and 4-5 ml of ethanol as a solvent are added.

-

The resulting mixture is subjected to microwave irradiation at 80-90°C for 6-8 minutes.

-

After completion of the reaction, the mixture is poured into ice-cold water.

-

The precipitated solid product is filtered, washed with water, and dried.

-

The crude product is recrystallized from ethanol to yield pure 2-(4-chlorophenyl)benzoxazole.[15]

Signaling Pathways and Biological Relevance

The pharmacological importance of 2-substituted benzoxazoles stems from their ability to modulate the activity of various enzymes and receptors involved in disease pathogenesis. A notable example is their role as anticancer agents through the inhibition of key signaling pathways that drive tumor growth and proliferation.